(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-17-2-4-18(5-3-17)10-13-26(24,25)22-14-19-6-8-20(9-7-19)15-23-12-11-21-16-23/h2-13,16,22H,14-15H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGMBZDIHIQBNT-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Imidazole to the Phenyl Ring: This step involves a nucleophilic substitution reaction where the imidazole is attached to a benzyl halide derivative.
Formation of the Ethenesulfonamide Moiety: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or sulfinamide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Sulfonic acids or sulfinamides.
Substitution: Halogenated or sulfonated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as a pharmacophore. The imidazole ring is known for its biological activity, and the sulfonamide group is a common feature in many drugs due to its ability to interact with biological targets. This compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent .
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the imidazole and sulfonamide groups.
Mechanism of Action
The mechanism of action of (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide involves its interaction with biological targets through the imidazole and sulfonamide groups. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table compares the target compound with structurally related sulfonamide derivatives:
Pharmacological and Physicochemical Properties
- Electronic Effects : The imidazole ring’s electron-rich nature contrasts with ’s benzenesulfonyl group, which may alter binding to targets like cytochrome P450 enzymes .
Predictive Similarity Analysis
Per , similarity metrics (e.g., Tanimoto coefficients or 3D pharmacophore alignment) would classify the target compound as distinct from –15 due to its ethenesulfonamide backbone. However, shared imidazole/sulfonamide motifs suggest overlapping target profiles (e.g., inhibition of sulfotransferases or carbonic anhydrases) .
Research Implications
The structural uniqueness of “(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide” positions it as a candidate for exploring:
Selectivity : Compared to ’s dihydroimidazole derivative, the target’s imidazole ring may enhance selectivity for histamine receptors or metalloenzymes .
Synthetic Scalability : Reaction conditions from (e.g., anhydrous MeOH reflux) could optimize yield and purity .
Further studies should prioritize in vitro assays (e.g., enzyme inhibition) and ADMET profiling to validate hypotheses derived from structural comparisons.
Biological Activity
(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an ethenesulfonamide backbone with an imidazolylmethyl phenyl group and a 4-methylphenyl substituent. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of ethenesulfonamide can inhibit cancer cell proliferation by targeting microtubules, which are essential for cell division. This mechanism has been explored in various cancer types, including prostate cancer .
- Endothelin Receptor Antagonism : The compound has been investigated for its potential as an endothelin receptor antagonist, which could modulate cardiovascular functions and address conditions like hypertension.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound might also possess such properties.
The mechanisms through which this compound exerts its biological effects include:
- Microtubule Disruption : By interfering with microtubule dynamics, this compound can inhibit cancer cell growth and induce apoptosis .
- Receptor Binding : Interaction with endothelin receptors leads to altered signaling pathways that can lower blood pressure and reduce cardiac workload.
Structure-Activity Relationship (SAR)
The efficacy of this compound is influenced by its structural components. A quantitative structure–activity relationship (QSAR) analysis has identified key descriptors affecting its anticancer activity:
| Descriptor | Significance |
|---|---|
| Electronic properties | |
| Steric Descriptors | Influence on spatial arrangement |
| Log | Lipophilicity |
These descriptors help predict the biological activity of similar compounds, guiding future drug design efforts .
Case Studies
- Prostate Cancer Study : A study conducted by El Ghalia et al. demonstrated that compounds based on the ethenesulfonamide scaffold showed significant inhibition of prostate cancer cell lines through microtubule targeting. The study utilized QSAR models to correlate structural features with biological activity, achieving a high correlation coefficient () .
- Endothelin Receptor Antagonism : Research highlighted the binding affinity of ethenesulfonamide derivatives to endothelin receptors, suggesting their potential in treating cardiovascular diseases by modulating endothelin signaling pathways .
- Antimicrobial Activity : Investigations into the antimicrobial properties of related compounds revealed efficacy against various bacterial strains, indicating a broader therapeutic potential for derivatives of this compound .
Q & A
Basic: What are the optimal synthetic routes and critical parameters for synthesizing (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide with high purity?
The synthesis involves multi-step reactions, typically starting with imidazole ring formation via condensation of glyoxal derivatives and amines, followed by sulfonamide coupling. Key steps include:
- Sulfonamide coupling : React the imidazole intermediate with 2-(4-methylphenyl)ethenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- Critical parameters :
- Temperature control (0–5°C during sulfonylation to prevent side reactions).
- Solvent selection (e.g., dichloromethane or DMF for solubility and reactivity).
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazole ring and sulfonamide linkage (e.g., characteristic shifts for sulfonamide protons at δ 7.8–8.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% required for pharmacological studies) .
- Elemental Analysis :
- Compare experimental vs. calculated C, H, N, S percentages (e.g., deviation <0.4% indicates high purity) .
Advanced: How can researchers resolve discrepancies in reported biological activity data across different studies?
Discrepancies may arise from variations in:
- Assay conditions :
- Cell line specificity (e.g., HeLa vs. MCF-7 cancer cells may show differing IC₅₀ values) .
- Solvent choice (DMSO concentration >0.1% can inhibit enzyme activity) .
- Dosage validation :
- Quantify intracellular compound concentration via LC-MS to correlate with observed activity .
- Control experiments :
- Include positive controls (e.g., doxorubicin for cytotoxicity assays) and validate target engagement using competitive binding assays .
Advanced: What strategies are effective in optimizing reaction yields during scale-up synthesis?
- Solvent optimization :
- Replace dichloromethane with toluene for safer large-scale reactions (reflux at 110°C improves imidazole ring closure) .
- Catalyst screening :
- Test palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling steps to enhance aryl group incorporation .
- Stoichiometric adjustments :
- Use 1.2 equivalents of sulfonyl chloride to drive sulfonamide formation to completion .
Advanced: How can computational methods guide the design of derivatives with improved pharmacological profiles?
- Molecular docking :
- Simulate interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to catalytic residues (e.g., Lys721 in EGFR) .
- QSAR modeling :
- Correlate substituent electronegativity (Hammett σ values) with cytotoxicity to predict active analogs .
- ADMET prediction :
- Use SwissADME to optimize logP (<3.5) and polar surface area (>60 Ų) for enhanced bioavailability .
Advanced: How should researchers address conflicting spectroscopic data during structural elucidation?
- Multi-technique validation :
- Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography :
- Resolve ambiguous regiochemistry (e.g., imidazole vs. pyrazole tautomers) using single-crystal diffraction (e.g., CCDC deposition) .
- Isotopic labeling :
- Synthesize ¹³C-labeled intermediates to track carbon connectivity in complex spectra .
Advanced: What methodologies are recommended for studying the compound’s mechanism of action in cellular systems?
- Target identification :
- Use affinity chromatography with immobilized compound to pull down binding proteins, followed by mass spectrometry .
- Pathway analysis :
- Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or MAPK signaling) .
- Kinase profiling :
- Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced: How can researchers mitigate degradation issues during long-term stability studies?
- Degradation pathway mapping :
- Use forced degradation (heat, light, pH extremes) with LC-MS to identify hydrolytic cleavage at the sulfonamide bond .
- Formulation strategies :
- Lyophilize with cyclodextrin to stabilize the ethenesulfonamide group against hydrolysis .
- Storage conditions :
- Store at -80°C under argon to prevent oxidation of the imidazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
